3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Description
This compound is a novel thieno[2, 3-b]pyridine derivative . It was designed by modifying the quinoline template of a new type of disease-modifying antirheumatic drug (DMARD), TAK-603 .
Chemical Reactions Analysis
The compound was prepared by the Friedlander reaction, which is a key reaction in its synthesis . The specific chemical reactions involving this compound are not detailed in the available resources.Scientific Research Applications
Synthesis and Biological Study
A number of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, which include compounds structurally related to the specified chemical, have been synthesized and evaluated for their binding affinity to the serotonin 5-HT6 receptor. These compounds exhibit potent and selective antagonistic properties, highlighting their relevance in neurochemical research. The most active compounds in this class have shown significant binding affinity, making them of interest for further study in neurological and psychiatric disorders (Ivachtchenko et al., 2010).
Regioselective Synthesis and Chemical Behavior
The compound is also part of research into the regioselective synthesis of fused heterocycles, where the focus is on the construction of complex molecular frameworks that include the phenylsulfonyl moiety. These studies not only provide insights into the chemical behavior of these molecules but also lay the groundwork for the development of new materials and pharmaceuticals with targeted properties (Salem et al., 2015).
Applications in Herbicide Development
Research into the synthesis of compounds with the phenylsulfonyl group has also led to the discovery of new herbicides. Certain derivatives have been synthesized and tested for their herbicidal activities, demonstrating the potential of these molecules in agricultural applications. The development of novel ALS inhibitors showcases the utility of such compounds in enhancing crop protection strategies (Ren et al., 2000).
Antimicrobial Activity
Further studies into the synthesis of fused heterocyclic ring systems incorporating the phenylsulfonyl moiety have shown that these compounds exhibit significant analgesic and anti-inflammatory activities. Their structure-activity relationships (SAR) suggest a high potential for the development of new therapeutic agents. Moreover, some of these compounds have demonstrated excellent analgesic activity, comparable to established drugs (Shaaban et al., 2008).
properties
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5O4S2/c1-30-13-5-8-15(17(11-13)31-2)23-19-18-16(9-10-32-18)27-20(24-19)21(25-26-27)33(28,29)14-6-3-12(22)4-7-14/h3-11H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFZEAAYGWNHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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